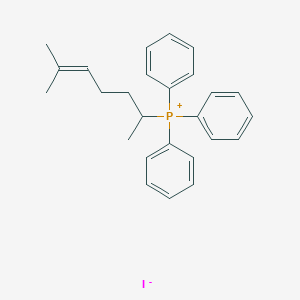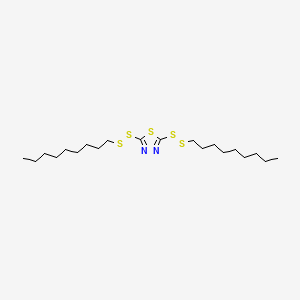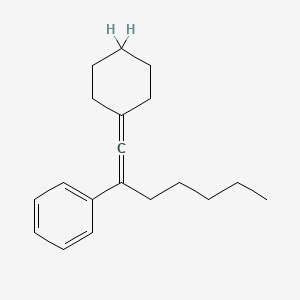
Octadeca-4,9,14-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-4,9,14-triene is an organic compound characterized by its long carbon chain with three double bonds located at the 4th, 9th, and 14th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-4,9,14-triene typically involves the use of alkyne metathesis or selective hydrogenation of polyunsaturated precursors. One common method is the partial hydrogenation of octadeca-4,7,10-triyne under controlled conditions to achieve the desired triene configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to ensure selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and hydrogen flow rate, ensuring consistent production of the compound. The use of advanced catalytic systems and optimization of reaction conditions are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-4,9,14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride (CCl4) or chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons such as octadecane.
Substitution: Halogenated derivatives like 4,9,14-tribromo-octadecane.
Applications De Recherche Scientifique
Octadeca-4,9,14-triene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and as a model compound for studying lipid interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-4,7,10-triene: Another polyunsaturated hydrocarbon with double bonds at different positions.
Hexadeca-3,6,9-triene: A shorter chain triene with similar chemical properties.
Eicosa-5,8,11-triene: A longer chain triene with additional double bonds.
Uniqueness
Octadeca-4,9,14-triene is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to other trienes. Its ability to undergo selective reactions and form specific products makes it valuable for various applications in research and industry.
Propriétés
| 112359-86-1 | |
Formule moléculaire |
C18H32 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
octadeca-4,9,14-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-10,17-18H,3-6,11-16H2,1-2H3 |
Clé InChI |
YIYHWVOHYULIHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCC=CCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)



![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
